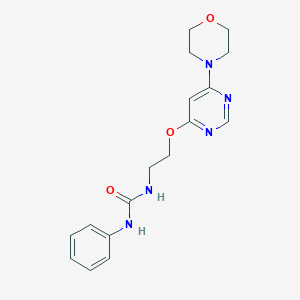
1-(2-((6-吗啉代嘧啶-4-基)氧基)乙基)-3-苯基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinopyrimidine moiety linked to a phenylurea group through an ethoxy bridge. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: The compound can be used in the development of specialty chemicals and pharmaceuticals, contributing to advancements in industrial processes and product formulations.
作用机制
Target of Action
The primary target of the compound 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is the HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) .
Mode of Action
The compound 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea acts as an inhibitor of the PHD2 enzyme . It binds to the active-site metal in a bidentate manner through its pyrazolone and pyrimidine nitrogens, with the triazole π-π-stacking with Tyr303 in the 2OG binding pocket . This binding inhibits the catalytic activity of the enzyme, thereby preventing the degradation of HIF .
Biochemical Pathways
By inhibiting the PHD2 enzyme, 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by PHD2, which targets it for degradation. When phd2 is inhibited by the compound, hif is stabilized and accumulates in the cell . This leads to the transcription of HIF target genes, which are involved in various processes such as angiogenesis, erythropoiesis, and cellular metabolism .
Pharmacokinetics
The compound’s interaction with its target suggests that it is able to penetrate cells and reach the intracellular enzyme phd2
Result of Action
The result of the action of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is the stabilization of HIF and the subsequent transcription of HIF target genes . This can lead to increased production of red blood cells (erythropoiesis), formation of new blood vessels (angiogenesis), and changes in cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 6-Morpholinopyrimidine: This step involves the reaction of morpholine with a suitable pyrimidine derivative under controlled conditions to form 6-morpholinopyrimidine.
Ethoxy Bridge Formation: The 6-morpholinopyrimidine is then reacted with an ethylating agent, such as ethyl bromide, to introduce the ethoxy group.
Urea Formation: Finally, the ethoxy-substituted morpholinopyrimidine is reacted with phenyl isocyanate to form the desired 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
相似化合物的比较
1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other morpholinopyrimidine derivatives, such as 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives.
Uniqueness: The presence of the phenylurea group linked through an ethoxy bridge distinguishes this compound from other morpholinopyrimidine derivatives. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h1-5,12-13H,6-11H2,(H2,18,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYHVEJXMRKCFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
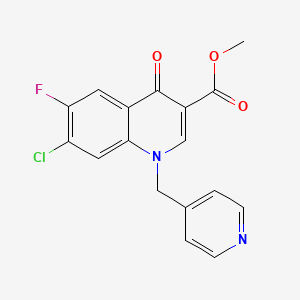
![N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide](/img/structure/B2392505.png)
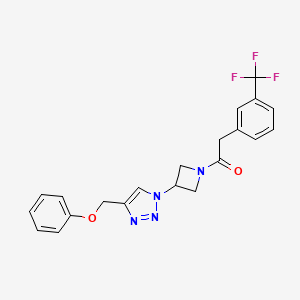
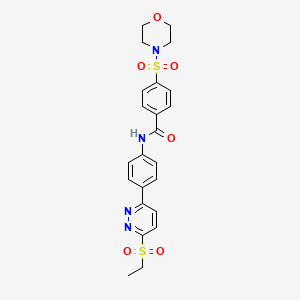

![3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2392511.png)
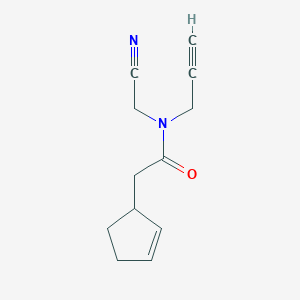


![6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)
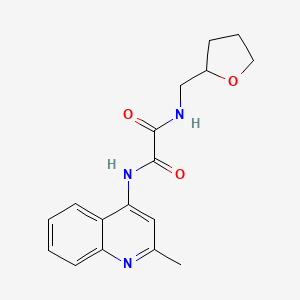
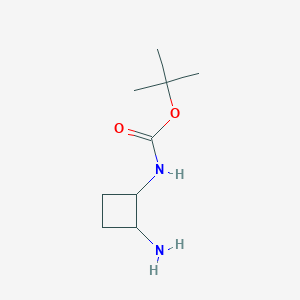
![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
![4-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)morpholine](/img/structure/B2392523.png)
